molecular formula C8H18Cl2N2O2 B13911966 4-(Aminomethyl)-1-methyl-piperidine-4-carboxylic acid;dihydrochloride

4-(Aminomethyl)-1-methyl-piperidine-4-carboxylic acid;dihydrochloride

Cat. No.: B13911966
M. Wt: 245.14 g/mol
InChI Key: RHCXPVHFKUJGIM-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-1-methyl-piperidine-4-carboxylic acid;dihydrochloride is a chemical compound with a complex structure that includes a piperidine ring substituted with an aminomethyl group and a carboxylic acid group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-1-methyl-piperidine-4-carboxylic acid;dihydrochloride typically involves the reaction of 1-methylpiperidine with formaldehyde and hydrogen cyanide to form the intermediate compound, which is then hydrolyzed to yield the desired product. The reaction conditions often include the use of acidic or basic catalysts to facilitate the reaction and control the pH levels.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-1-methyl-piperidine-4-carboxylic acid;dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The aminomethyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

4-(Aminomethyl)-1-methyl-piperidine-4-carboxylic acid;dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Research into its potential therapeutic applications, such as in the treatment of neurological disorders, is ongoing.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-1-methyl-piperidine-4-carboxylic acid;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-(Aminomethyl)benzoic acid: Similar in structure but with a benzoic acid ring instead of a piperidine ring.

    2-Aminomethyl-5-hydroxy-1H-indole-3-carboxylic acid: Contains an indole ring and has been studied for its antiviral properties.

Uniqueness

4-(Aminomethyl)-1-methyl-piperidine-4-carboxylic acid;dihydrochloride is unique due to its specific piperidine ring structure, which imparts different chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in various research applications where specific interactions with molecular targets are required.

Properties

Molecular Formula

C8H18Cl2N2O2

Molecular Weight

245.14 g/mol

IUPAC Name

4-(aminomethyl)-1-methylpiperidine-4-carboxylic acid;dihydrochloride

InChI

InChI=1S/C8H16N2O2.2ClH/c1-10-4-2-8(6-9,3-5-10)7(11)12;;/h2-6,9H2,1H3,(H,11,12);2*1H

InChI Key

RHCXPVHFKUJGIM-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)(CN)C(=O)O.Cl.Cl

Origin of Product

United States

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